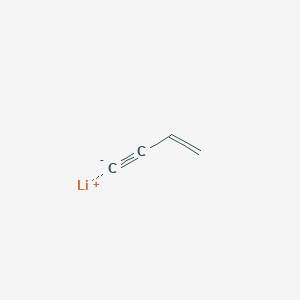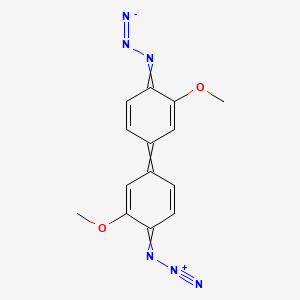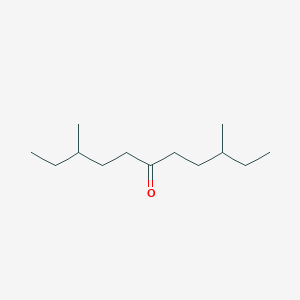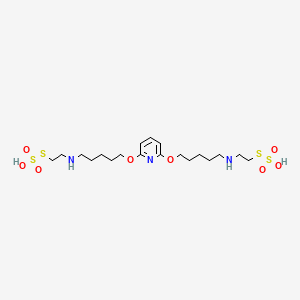![molecular formula C15H16N4O B14671290 2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- CAS No. 39489-19-5](/img/structure/B14671290.png)
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- is a chemical compound known for its ability to form dinuclear metal complexes. It is also referred to as 2-Hydroxy-N,N,N′,N′-tetrakis(2-pyridylmethyl)-1,3-propanediamine . This compound has significant applications in various fields, including chemistry and biology, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- involves the reaction of 2-pyridylmethylamine with 2-hydroxy-1,3-diaminopropane under specific conditions. The reaction typically requires a solvent such as isopropanol and is carried out at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is often produced as a solution in isopropanol, with a concentration of around 10% .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- involves its ability to form stable complexes with metal ions. These complexes can catalyze various chemical reactions, such as the hydrolysis of phosphodiester bonds in RNA. The molecular targets and pathways involved include the coordination of metal ions to the nitrogen and oxygen atoms in the compound, facilitating the catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1,3-bis(dimethylamino)-: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: Another similar compound with different substituents, affecting its reactivity and applications.
Uniqueness
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- is unique due to its ability to form stable dinuclear metal complexes, which are not commonly observed with other similar compounds. This property makes it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
39489-19-5 |
|---|---|
Fórmula molecular |
C15H16N4O |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
1,3-bis(pyridin-2-ylmethylideneamino)propan-2-ol |
InChI |
InChI=1S/C15H16N4O/c20-15(11-16-9-13-5-1-3-7-18-13)12-17-10-14-6-2-4-8-19-14/h1-10,15,20H,11-12H2 |
Clave InChI |
XGNWEKLNNZUNMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=NCC(CN=CC2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
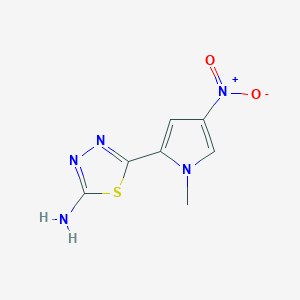
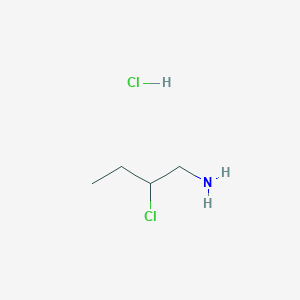
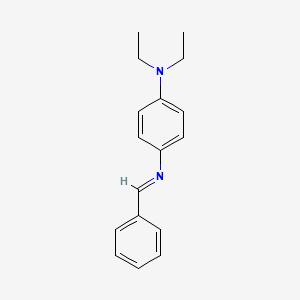
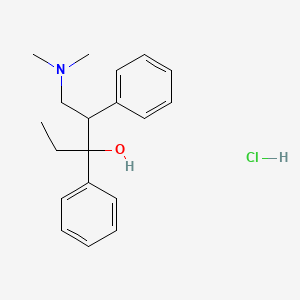
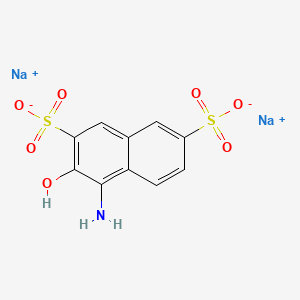
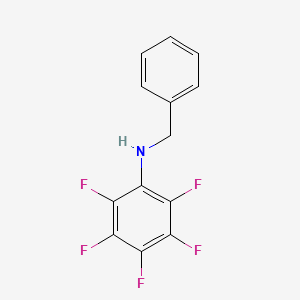
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
